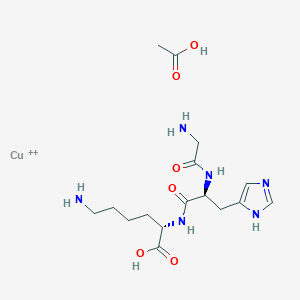![molecular formula C20H19N5O2S B237315 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237315.png)
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and is known for its ability to interact with certain receptors in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves its ability to interact with certain receptors in the body. Specifically, this compound has been shown to bind to the CB1 and CB2 receptors, which are part of the endocannabinoid system. This interaction leads to various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide are diverse and depend on the specific application of the compound. Some of the most notable effects include the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have antioxidant and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its potential therapeutic properties and its ability to interact with specific receptors in the body. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized expertise in organic chemistry to synthesize the compound.
Orientations Futures
There are many potential future directions for research involving 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide. Some of the most promising areas of research include further exploration of its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, there is potential for this compound to be used in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves a multi-step process that requires expertise in organic chemistry. The compound is typically synthesized using a combination of chemical reactions, including condensation, cyclization, and substitution reactions. The exact synthesis method may vary depending on the specific laboratory and the desired purity of the final product.
Applications De Recherche Scientifique
The potential therapeutic properties of 4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide have been explored in various scientific research studies. Some of the most promising applications of this compound include its potential as an anticancer agent, an antifungal agent, and an anti-inflammatory agent. Additionally, this compound has shown potential as a treatment for certain neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
4-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide |
|---|---|
Formule moléculaire |
C20H19N5O2S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H19N5O2S/c1-3-27-17-10-8-15(9-11-17)18(26)21-12-14-4-6-16(7-5-14)19-24-25-13(2)22-23-20(25)28-19/h4-11H,3,12H2,1-2H3,(H,21,26) |
Clé InChI |
QLCOHDVUUVPHJW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)

![4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237277.png)
![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide](/img/structure/B237298.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237304.png)